molecular formula C15H12BrFO3 B1523713 3-Bromo-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol CAS No. 1261977-17-6

3-Bromo-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol

Cat. No. B1523713
M. Wt: 339.16 g/mol
InChI Key: NHIBDYPEPVVATO-UHFFFAOYSA-N
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Description

“3-Bromo-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol” is a chemical compound with the molecular formula C15H12BrFO3 . It is also known as ethyl 4-(3-bromo-5-hydroxyphenyl)-2-fluorobenzoate .


Molecular Structure Analysis

The molecular structure of “3-Bromo-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol” consists of a phenol group (a benzene ring with a hydroxyl group), an ethoxycarbonyl group (an ester of ethyl and a carboxylic acid), and halogen atoms of bromine and fluorine .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 339.16 g/mol . Predicted properties include a boiling point of 452.5±45.0 °C and a density of 1.487±0.06 g/cm3 .

Scientific Research Applications

Oxidation and Water Treatment

Bromophenols (BrPs) are investigated for their oxidation kinetics and the formation of brominated polymeric products during water treatment processes. Studies reveal that BrPs exhibit appreciable reactivity towards oxidants like potassium permanganate and persulfate, leading to the production of brominated dimeric products such as hydroxylated polybrominated diphenyl ethers and hydroxylated polybrominated biphenyls. These findings highlight concerns regarding the formation of potentially toxic byproducts during water treatment and emphasize the need for understanding the fate of BrPs in aquatic environments (Jiang et al., 2014), (Luo et al., 2019).

Antibacterial Properties

Bromophenols derived from marine algae, such as Rhodomela confervoides, have shown promising antibacterial properties. Compounds isolated from these algae were found to exhibit moderate to strong activity against various bacterial strains, suggesting potential applications in developing new antibacterial agents (Xu et al., 2003).

Biological Activity and Drug Development

Research on bromophenol derivatives has explored their potential in drug development, especially as carbonic anhydrase inhibitors and anticancer agents. Novel bromophenol compounds have been synthesized and evaluated for their inhibitory activity against human carbonic anhydrase, showing promise for therapeutic applications. Additionally, certain bromophenol derivatives have been identified to induce cell cycle arrest and apoptosis in cancer cells, indicating their potential as anticancer drugs (Akbaba et al., 2013), (Guo et al., 2018).

properties

IUPAC Name

ethyl 4-(3-bromo-5-hydroxyphenyl)-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrFO3/c1-2-20-15(19)13-4-3-9(7-14(13)17)10-5-11(16)8-12(18)6-10/h3-8,18H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIBDYPEPVVATO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)Br)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10686475
Record name Ethyl 3'-bromo-3-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol

CAS RN

1261977-17-6
Record name Ethyl 3'-bromo-3-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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